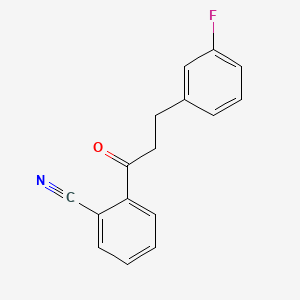

2'-Cyano-3-(3-fluorophenyl)propiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(3-fluorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXYWGAQQJCFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644515 | |

| Record name | 2-[3-(3-Fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-79-9 | |

| Record name | 2-[3-(3-Fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Pathways for 2 Cyano 3 3 Fluorophenyl Propiophenone

Exploration of Foundational Synthetic Routes for Propiophenone (B1677668) Derivatives

Propiophenone and its derivatives serve as the fundamental backbone for the target molecule. Their synthesis has been well-established through several classical and industrial methods.

The synthesis of the propiophenone core can be achieved through various pathways, each starting from readily available chemical precursors. The most common methods include the Friedel-Crafts acylation and the cross-decarboxylation of carboxylic acids. wikipedia.orggoogle.comgoogleapis.com

One of the most traditional and widely used methods is the Friedel-Crafts acylation of benzene (B151609) using propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. google.com An alternative commercial method involves the high-temperature ketonization of benzoic acid and propionic acid over a metal oxide catalyst. wikipedia.orggoogle.comgoogleapis.com This vapor-phase cross-decarboxylation process reacts the two carboxylic acids at temperatures between 400°C and 600°C. google.comgoogleapis.com Other less common methods have also been reported, such as the reaction of acetophenone (B1666503) with formaldehyde. prepchem.com A newer approach involves the direct oxidation of propylbenzene using reagents like tert-butyl hydroperoxide in the presence of iodine. google.com

| Synthetic Method | Key Precursors | Catalyst/Reagents | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Benzene and Propanoyl Chloride/Propionic Anhydride | Lewis Acids (e.g., AlCl₃) | wikipedia.orggoogle.com |

| Cross-decarboxylation | Benzoic Acid and Propionic Acid | Calcium Acetate/Alumina at 450-550 °C | wikipedia.orggoogle.com |

| Oxidation | Propylbenzene | Iodine, tert-butyl hydroperoxide | google.com |

| Homologation | Acetophenone and Formaldehyde | High Temperature and Pressure | prepchem.com |

The formation of the central carbon-carbon bonds that define the propiophenone structure is of fundamental importance in organic synthesis. cambridge.org The mechanisms underpinning these bond formations dictate the efficiency and outcome of the reaction.

In the Friedel-Crafts acylation , the mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the propanoyl chloride and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich benzene ring in a classic electrophilic aromatic substitution reaction, forming the new carbon-carbon bond between the aromatic ring and the carbonyl carbon.

For other synthetic strategies, different mechanisms are at play. Reactions involving organometallic reagents , such as Grignard or organolithium compounds, with nitriles or aldehydes followed by oxidation represent a powerful way to construct ketones. organic-chemistry.org The mechanism here is a nucleophilic addition of the organometallic carbon to the electrophilic carbonyl or nitrile carbon. Furthermore, palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions provide versatile methods for forming C-C bonds, although they are more commonly used for creating biaryl systems or attaching side chains rather than forming the ketone itself. chemistry.coach

Strategies for the Introduction of the 2'-Cyano Group

Incorporating a cyano group at the ortho- (2') position of the propiophenone ring requires specific synthetic strategies that can direct the functionalization to the desired location. This can be accomplished either by introducing the cyano group to a pre-formed ring or by constructing the ring from a cyano-containing precursor.

Direct cyanation of an aromatic ring can be achieved using electrophilic cyanating agents. These reagents act as a source of "CN+" and can react with electron-rich aromatic systems or with organometallic intermediates. youtube.com This approach is particularly useful for introducing nitrile groups into bioactive molecules. nih.gov

Reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and 1-cyanobenzotriazole have been successfully employed for the cyanation of various nucleophiles, including enolates and electron-rich aromatic compounds. rsc.org Transition-metal catalysis can also facilitate these transformations. nih.gov Another approach is the direct C-H functionalization of aromatic compounds. For instance, photoredox catalysis using an acridinium catalyst and trimethylsilyl cyanide under an aerobic atmosphere allows for the direct C-H cyanation of arenes under mild conditions. nih.gov However, achieving regioselectivity for the ortho position on an unsubstituted propiophenone ring can be challenging and may require the presence of a directing group.

| Cyanating Agent | Reaction Type | Key Features | Reference |

|---|---|---|---|

| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Electrophilic Cyanation | Safe and practical reagent; used in transition-metal-catalyzed reactions. | nih.govrsc.org |

| 1-Cyanobenzotriazole | Electrophilic Cyanation | Effective for reactions with in situ-formed carbanions. | rsc.org |

| Trimethylsilyl cyanide (TMSCN) | Photoredox C-H Cyanation | Used with a photoredox catalyst under mild, aerobic conditions. | nih.gov |

| Tosyl cyanide (TsCN) | Electrophilic Cyanation | Can be used for the α-cyanation of dicarbonyl compounds. | rsc.org |

An alternative to direct cyanation is to utilize starting materials that already contain the nitrile group. A prominent example is the Sandmeyer reaction , a classical method that converts an aromatic amine into a nitrile via a diazonium salt intermediate. nih.gov In the context of the target molecule, one could start with 2-aminopropiophenone, convert it to the diazonium salt, and then introduce the cyano group using a copper(I) cyanide salt.

Condensation reactions also provide a powerful route. The Knoevenagel condensation , for example, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. chemrxiv.org A relevant strategy would be the condensation of a suitable precursor with a synthon like octyl cyanoacetate or cyanoacetamide. chemrxiv.orgresearchgate.net These methods build a larger molecular framework while incorporating the cyano group from one of the building blocks.

Regioselective Functionalization with 3-Fluorophenyl Moiety

The final key structural element is the 3-fluorophenyl group attached to the carbon beta to the carbonyl group. The most direct and regioselective method to achieve this is through a condensation reaction that forms this specific carbon-carbon bond.

A plausible and highly efficient route is the Claisen-Schmidt condensation , which is a type of crossed aldol (B89426) condensation. This reaction would involve the base-catalyzed condensation of 2'-cyanoacetophenone with 3-fluorobenzaldehyde. The reaction is inherently regioselective: the enolate is formed from the acetophenone (which has the only enolizable protons), and it attacks the carbonyl carbon of the aldehyde. This initially forms an α,β-unsaturated ketone, specifically 2'-cyano-3-(3-fluorophenyl)propenone (a chalcone (B49325) derivative).

To obtain the target compound, 2'-Cyano-3-(3-fluorophenyl)propiophenone, the carbon-carbon double bond of the intermediate chalcone must be selectively reduced. This can be readily accomplished through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduction typically does not affect the carbonyl or cyano groups, providing a clean conversion to the final saturated propiophenone derivative. This two-step sequence (condensation followed by reduction) offers excellent control over the regiochemistry of the 3-fluorophenyl group's placement.

Methods for Arylation and Introduction of Substituted Phenyl Rings

The introduction of the 3-fluorophenyl group onto the propiophenone structure is a critical step. Alpha-arylation of ketones is a significant transformation for the direct functionalization of organic substrates. researchgate.net A primary method for achieving this is through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed α-arylation of ketones has become a vital tool for creating C(sp²)–C(sp³) bonds. In a plausible pathway to the target molecule, 2'-cyanoacetophenone would first be converted to its propiophenone analogue, which could then be arylated. Alternatively, and more directly, the α-position of a suitable propiophenone precursor could be arylated using a 3-fluorophenyl halide.

Key methods include:

Palladium-Catalyzed α-Arylation: This is a widely used method for coupling aryl halides with ketone enolates. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the reaction of 2'-cyanopropiophenone with a 3-fluorophenyl halide (e.g., 3-fluorobromobenzene). The choice of ligand and base is crucial for achieving high yields. researchgate.netrsc.org

Ruthenium-Catalyzed C-H Arylation: Recent advancements have focused on the direct C-H functionalization of ketones, which avoids the need for pre-functionalized substrates. Ruthenium catalysts have shown effectiveness in directing ortho-arylation of aryl-alkyl ketones. researchgate.net This approach offers a more atom-economical route to the desired product.

Transient Directing Groups: To overcome challenges in controlling regioselectivity, transient directing groups can be employed. An additive, often an amine, reacts with the ketone to form an in-situ directing group (like an enamine or imine), which then guides the metal catalyst to a specific C-H bond for functionalization. researchgate.netprinceton.edu This strategy allows for precise arylation without the need for installing and later removing a permanent directing group.

The table below summarizes representative conditions for palladium-catalyzed α-arylation of ketones.

| Catalyst System | Substrates | Base | Solvent | Temperature | Yield | Reference |

| [Pd(μ-Br)(t-Bu)₃P]₂ | Aryl/Heteroaryl Ketones + Aryl Halides | KO-t-Bu | Water with TPGS-750-M surfactant | 45 °C | High | rsc.org |

| Palladium Complex with PYAligand | Propiophenone + Phenyl Bromide | NaOtBu | 1,4-Dioxane | 105 °C | High | researchgate.net |

Influence of Fluorine on Aromatic Substitution Patterns

The fluorine atom on the 3-fluorophenyl ring significantly influences the reactivity and substitution patterns of the molecule. Fluorine is the most electronegative element, and its presence on an aromatic ring has two opposing electronic effects:

Inductive Effect (-I): Through the sigma bond framework, the highly electronegative fluorine atom strongly withdraws electron density from the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution, making reactions slower compared to unsubstituted benzene.

Resonance Effect (+R): Through its lone pairs, fluorine can donate electron density to the pi system of the ring. This effect directs incoming electrophiles to the ortho and para positions.

While the resonance effect directs substitution, the powerful inductive effect deactivates the entire ring. In the context of nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of fluorine activates the ring, particularly at the positions ortho and para to it, facilitating the displacement of a suitable leaving group by a nucleophile. For the synthesis of this compound, the fluorine atom is a pre-installed substituent and its electronic influence is a key consideration in any further functionalization of that specific phenyl ring.

Advanced Synthetic Innovations and Process Optimization

Optimizing the synthesis of complex molecules like this compound involves leveraging advanced catalytic systems, incorporating principles of green chemistry, and planning for eventual scale-up.

Catalytic Systems in Propiophenone Synthesis and Functionalization

Modern catalysis offers powerful tools for synthesizing and functionalizing propiophenones with high efficiency and selectivity.

Palladium Catalysis: As mentioned, palladium complexes are highly effective for α-arylation. The development of specialized ligands, such as pyridinium (B92312) amidates (PYA), can enhance catalyst activity and selectivity. researchgate.net Porous organic polymers have also been used as robust supports for palladium nanoparticles, preventing leaching and allowing for the chemoselective hydrogenation of acetophenone derivatives. dtu.dk

Iridium Catalysis: Iridium-catalyzed reactions have been developed for the reduction of o-hydroxyphenyl enaminones to provide o-hydroxyl propiophenones, demonstrating the versatility of different metal catalysts in accessing substituted propiophenone cores. nih.gov

Ruthenium Catalysis: Bimetallic iron-ruthenium nanoparticles have been shown to be highly active and selective catalysts for the hydrodeoxygenation of acetophenone derivatives to valuable alkyl phenols and anilines. researchgate.net For C-H functionalization, ruthenium catalysts paired with ligands like 2-(o-tolyl)pyridine can significantly improve the efficiency of ketone-directed ortho-arylation. researchgate.net

Green Chemistry Principles Applied to the Synthesis of Related Compounds

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. rroij.comopcw.org These principles are increasingly applied to the synthesis of propiophenone and related compounds.

Prevention of Waste: Designing syntheses with high atom economy, where most atoms from the reactants are incorporated into the final product, is a core principle. gctlc.orgsolubilityofthings.com Direct C-H functionalization is inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized substrates.

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts can be used in small amounts and can be recycled and reused, reducing waste. opcw.orggctlc.org Catalyst recycling experiments have demonstrated that palladium complexes can be reused over multiple cycles without a substantial change in reaction kinetics. researchgate.net

Safer Solvents and Auxiliaries: A significant development in green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign alternatives. researchgate.net Palladium-catalyzed α-arylation of ketones has been successfully performed in water using a designer surfactant (TPGS-750-M), eliminating the need for organic co-solvents and allowing for a recyclable medium. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. gctlc.orgsolubilityofthings.com The development of highly active catalysts allows reactions to proceed under milder conditions, such as the 45 °C temperature used for α-arylation in aqueous media. rsc.org

| Green Chemistry Principle | Application in Propiophenone-related Synthesis | Reference |

| Catalysis | Use of recyclable palladium complexes for α-arylation. | researchgate.net |

| Safer Solvents | Performing α-arylation reactions in water with a surfactant instead of organic solvents. | rsc.org |

| Atom Economy | Employing direct C-H functionalization to reduce the formation of stoichiometric byproducts. | researchgate.net |

| Energy Efficiency | Developing catalysts that function effectively at lower temperatures (e.g., 45 °C). | rsc.org |

Scale-Up Considerations for Research and Development

Transitioning a synthetic route from a laboratory bench to a pilot plant or industrial scale presents numerous challenges that must be addressed during research and development. adesisinc.com

Process Safety and Heat Management: Exothermic reactions can be difficult to control on a large scale. Efficient heat management is crucial to prevent thermal runaways. Continuous flow reactors offer a high surface-to-volume ratio, enabling better temperature control compared to large batch reactors. researchgate.net

Mixing and Mass Transfer: Ensuring uniform mixing is critical for consistent reaction outcomes. As the reactor size increases, achieving efficient mass transfer can become challenging, potentially affecting reaction kinetics and yields. adesisinc.com

By-product Formation: In some synthetic routes for propiophenone, such as the vapor-phase cross-decarboxylation of benzoic acid and propionic acid, by-products like isobutyrophenone can form. google.comgoogleapis.comgoogle.com Since these can be difficult to separate, process conditions must be optimized to minimize their production. For instance, adding water (steam) to the feed stream has been shown to suppress isobutyrophenone formation during plant-scale production. google.comgoogleapis.comgoogle.com

Raw Material and Catalyst Cost: The cost and availability of starting materials, catalysts (especially those based on precious metals like palladium), and ligands are major considerations for large-scale synthesis. Developing highly efficient catalytic systems with low catalyst loadings and the ability to recycle the catalyst is economically vital. rsc.orgadesisinc.com

Reaction Mechanisms and Organic Transformations of 2 Cyano 3 3 Fluorophenyl Propiophenone

Reactivity and Transformation Pathways of the Cyano Functionality

The cyano group (C≡N) is a versatile functional group that significantly influences the reactivity of the molecule. Its strong electron-withdrawing nature and the triple bond's susceptibility to nucleophilic attack are key to its chemical behavior.

Nucleophilic Addition Reactions to the Nitrile Group

The carbon atom of the nitrile group in 2'-Cyano-3-(3-fluorophenyl)propiophenone is electrophilic and thus susceptible to attack by nucleophiles. A prominent example of this reactivity is the addition of Grignard reagents. libretexts.orglibretexts.org For instance, the reaction with an alkyl or aryl magnesium halide (R-MgX) would proceed via nucleophilic addition to the cyano carbon, forming an intermediate imine anion. Subsequent acidic workup would hydrolyze the imine to yield a ketone. This transformation effectively converts the cyano group into a new carbonyl moiety, expanding the synthetic utility of the parent molecule.

The general mechanism involves the attack of the Grignard reagent on the nitrile carbon, followed by the formation of a magnesium salt of the imine. Acid hydrolysis then cleaves the carbon-nitrogen double bond to furnish the ketone.

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. R-MgX 2. H₃O⁺ | 2'-(Acyl)-3-(3-fluorophenyl)propiophenone | Nucleophilic Addition |

Hydrolysis Pathways of the Cyano Group in Synthetic Contexts

The cyano group can be hydrolyzed under both acidic and basic conditions to yield either a carboxylic acid or an amide, depending on the reaction conditions. khanacademy.orgyoutube.comyoutube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl or H₂SO₄) and heat, the nitrile group undergoes hydrolysis to form a carboxylic acid. youtube.com The mechanism involves the initial protonation of the nitrogen atom, which enhances the electrophilicity of the carbon. A subsequent attack by water, followed by tautomerization and further hydrolysis, leads to the formation of 2-(3-(3-fluorophenyl)propanoyl)benzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH or KOH) with heating, the cyano group is hydrolyzed to a carboxylate salt. youtube.com The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. The resulting intermediate is then protonated by water. Further hydrolysis of the initially formed amide leads to the carboxylate, which upon acidification, yields the carboxylic acid. Milder basic conditions can sometimes be employed to isolate the intermediate amide. youtube.com

| Reaction Condition | Intermediate Product | Final Product |

| Strong Acid (e.g., H₂SO₄), Heat | Amide | 2-(3-(3-fluorophenyl)propanoyl)benzoic acid |

| Strong Base (e.g., NaOH), Heat | Amide | Sodium 2-(3-(3-fluorophenyl)propanoyl)benzoate |

Intramolecular and Intermolecular Cyclization Reactions Driven by the Cyano Group

The presence of the cyano group in proximity to the ketone functionality opens up possibilities for intramolecular cyclization reactions. A notable example is the Thorpe-Ziegler reaction, which typically involves the intramolecular condensation of dinitriles to form cyclic ketones. wikipedia.orgresearchgate.netdntb.gov.uasynarchive.comlscollege.ac.in While this compound is not a dinitrile, a conceptually similar intramolecular cyclization can be envisioned.

Under strongly basic conditions, deprotonation at the α-carbon of the ketone would generate an enolate. This enolate can then act as an intramolecular nucleophile, attacking the electrophilic carbon of the cyano group. Subsequent tautomerization and hydrolysis would lead to the formation of a cyclic β-keto nitrile. This pathway provides a route to fused ring systems.

Reactivity Profiles of the Propiophenone (B1677668) Backbone

The propiophenone backbone possesses its own set of reactive sites, primarily the α-carbon to the carbonyl group and the carbonyl group itself.

Enolate Chemistry and Alpha-Functionalization Reactions

The α-hydrogens of the propiophenone moiety are acidic and can be removed by a suitable base to form an enolate. libretexts.orgresearchgate.net The resulting enolate is a potent nucleophile and can participate in various α-functionalization reactions.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide in an SN2 reaction. libretexts.orgnih.govnumberanalytics.comlibretexts.orgpressbooks.pub The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often preferred to ensure complete and regioselective enolate formation. nih.gov This reaction allows for the introduction of an alkyl group at the α-position, leading to more complex molecular architectures.

Halogenation: The α-position can also be halogenated. mdpi.comnih.govlibretexts.orgorganic-chemistry.orgnih.gov Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monohalogenation. libretexts.org In contrast, under basic conditions, the reaction occurs via an enolate and can lead to polyhalogenation due to the increased acidity of the remaining α-hydrogens after the first substitution. youtube.com

| Reaction | Reagents | Product |

| Alkylation | 1. LDA 2. R-X | 2'-Cyano-2-alkyl-3-(3-fluorophenyl)propiophenone |

| Acid-Catalyzed Bromination | Br₂, CH₃COOH | 2'-Cyano-2-bromo-3-(3-fluorophenyl)propiophenone |

| Base-Promoted Bromination | Br₂, NaOH | 2'-Cyano-2,2-dibromo-3-(3-fluorophenyl)propiophenone |

Oxidative Transformations and Radical Cascade Cyclizations

Oxidative Cyclization: Oxidative cyclization of related compounds like 2'-hydroxychalcones to form flavones and aurones are well-documented. wikipedia.orgrsc.org These reactions often proceed via an initial Michael addition followed by an oxidative step. A similar transformation could potentially be induced in this compound under specific oxidative conditions, possibly involving the enolate and the cyano group, to form novel heterocyclic structures.

Radical Cascade Cyclizations: Radical cascade reactions involving ortho-cyanoaryl systems have been reported. researchgate.netrsc.orgresearchgate.net For instance, radical addition to an unsaturated derivative of this compound could initiate a cascade of cyclizations involving the cyano group as a radical acceptor, leading to the formation of complex polycyclic molecules. rsc.org These reactions are often initiated by radical initiators or photoredox catalysis and offer a powerful method for the rapid construction of intricate molecular frameworks.

Impact of Fluorine on Reaction Mechanisms and Selectivity

The presence of a fluorine atom on the phenyl ring of this compound introduces significant electronic perturbations that modulate the reactivity of both the aromatic system and the carbonyl group. These effects, combined with steric considerations, can dictate the selectivity of its chemical transformations.

Electronic Effects of the Fluorine Atom on Aromatic and Carbonyl Reactivity

The inductive effect generally dominates, making the fluorinated ring less susceptible to electrophilic attack compared to an unsubstituted benzene (B151609) ring. Conversely, this electron withdrawal enhances the electrophilicity of the carbonyl carbon. The electron density is pulled away from the carbonyl group, making it a more potent target for nucleophilic attack. numberanalytics.com

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The substituent constant, σ, quantifies the electronic effect of a substituent at a given position. For a fluorine atom at the meta position, the Hammett constant (σ_m) is positive, indicating its electron-withdrawing nature. This value is a composite of its inductive (field) and resonance effects.

Table 1: Hammett and Taft Parameters for Relevant Substituents

| Substituent | Position | σ | F (Field/Inductive) | R (Resonance) |

|---|---|---|---|---|

| F | meta | 0.34 | 0.45 | -0.11 |

| F | para | 0.06 | 0.45 | -0.39 |

| CN | meta | 0.62 | 0.53 | 0.09 |

| CN | para | 0.70 | 0.53 | 0.17 |

Data compiled from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195. acs.orgscispace.com

The data in Table 1 illustrates the strong inductive effect (F) of the fluorine atom. In the context of this compound, the fluorine atom's electron-withdrawing nature will increase the partial positive charge on the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. For reactions where the rate-determining step involves nucleophilic attack at the carbonyl, the presence of the fluorine atom is expected to accelerate the reaction rate.

Furthermore, the 2'-cyano group on the other phenyl ring also exerts a strong electron-withdrawing effect, further enhancing the electrophilicity of the carbonyl carbon. The combined electronic influence of both the meta-fluoro and ortho-cyano substituents makes the carbonyl group in this molecule particularly susceptible to nucleophilic addition reactions.

Stereochemical Outcomes Influenced by Fluorine Substitution

The substitution of hydrogen with fluorine can lead to distinct stereochemical outcomes in reactions. This can be attributed to a combination of steric and electronic factors, including the so-called "fluorine gauche effect". acs.org The gauche effect describes the tendency of fluorine to favor a gauche conformation when adjacent to an electron-withdrawing group or a carbocation, a phenomenon driven by hyperconjugation. acs.org

In reactions involving the formation of chiral centers, the presence of the fluorine atom can influence the facial selectivity of an incoming reagent. For instance, in the reduction of the carbonyl group to a secondary alcohol, a nucleophilic hydride reagent will approach the carbonyl plane. The electronic nature and steric bulk of the 3-fluorophenyl group can influence the trajectory of this approach, potentially leading to a preference for one diastereomer over another.

While direct studies on the stereochemical outcomes for this compound are not widely available, principles from related systems can be applied. For example, in asymmetric synthesis, fluorine substitution has been shown to control the stereoselectivity of reactions by influencing the conformational preferences of key intermediates. acs.orgrsc.orgrsc.org The C-F bond can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can stabilize certain transition states over others, thereby directing the stereochemical pathway of the reaction. acs.org

The interplay between the fluorine atom and other functional groups in the molecule can create a unique stereoelectronic environment that guides the outcome of stereoselective transformations. acs.org For example, the interaction between the fluorine's lone pairs and adjacent orbitals can create a conformational bias that is transmitted through the molecule, ultimately influencing the stereochemistry at a distant reaction center.

Theoretical and Computational Chemistry Studies on 2 Cyano 3 3 Fluorophenyl Propiophenone

Quantum Chemical Investigations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It is based on the principle that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally feasible than methods based on the full many-electron wave-function. mpg.deiaea.org

DFT calculations are instrumental in characterizing the electronic properties of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: This orbital represents the highest energy level occupied by electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity to act as a nucleophile. youtube.com

LUMO: This is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater tendency to act as an electrophile. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govresearchgate.net This energy gap is also fundamental to understanding a molecule's electronic absorption spectra, as it approximates the energy required for the lowest electronic excitation. youtube.comresearchgate.net

For 2'-Cyano-3-(3-fluorophenyl)propiophenone, a DFT analysis would yield the energies of these orbitals and the distribution of electron density within them. This information provides insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. nih.govirjweb.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)**

**Note: These values are for illustrative purposes to demonstrate typical outputs of a DFT calculation and are not based on published experimental data for this specific compound.

| Parameter | Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.85 | Indicates electron-donating capability. |

| ELUMO | -1.95 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.90 | Relates to chemical reactivity and stability. researchgate.net |

DFT is a valuable tool for modeling chemical reactions by mapping the potential energy surface that connects reactants and products. acs.org This process involves identifying stationary points, including local minima (reactants and products) and first-order saddle points, known as transition states (TS). github.io

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. acs.org A lower activation energy indicates a more favorable and faster reaction pathway. acs.org By modeling various potential pathways for a synthesis or degradation reaction involving this compound, computational chemists can predict the most likely reaction mechanism. rsc.orgresearchgate.net For instance, in its synthesis, which could involve a Friedel-Crafts type reaction or a cross-decarboxylation process, DFT could model the intermediate steps and transition states to determine the most energetically favorable route. google.com

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable of these structures by exploring the molecule's potential energy landscape. nih.govarxiv.orgnumberanalytics.com

Using DFT, the energy of various conformers can be calculated by systematically rotating the dihedral angles of the molecule's backbone. The results are plotted on an energy landscape, where the valleys correspond to stable, low-energy conformations and the peaks represent high-energy transition states between them. frontiersin.orgacs.org Identifying the global minimum energy conformation is crucial, as this is the most populated structure at equilibrium and often dictates the molecule's biological activity and physical properties.

Table 2: Hypothetical Relative Energies of this compound Conformers (Illustrative)**

**Note: These values are for illustrative purposes to demonstrate typical outputs of a conformational analysis and are not based on published data. Energies are relative to the most stable conformer (Global Minimum).

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298K (%) |

|---|---|---|---|

| A (Global Minimum) | 175° | 0.00 | 75.3 |

| B | -65° | 1.25 | 10.1 |

| C | 60° | 0.85 | 14.6 |

Molecular Modeling and Simulation Approaches

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions and velocities, providing a detailed view of the molecule's dynamic behavior. nih.govrsc.org

An MD simulation of this compound, typically placed in a simulated solvent environment like water, could reveal:

Conformational Flexibility: How the molecule transitions between different stable conformations.

Solvent Interactions: The formation and dynamics of interactions (e.g., hydrogen bonds) with surrounding solvent molecules.

Structural Stability: The stability of its preferred conformations over nanosecond to microsecond timescales. nih.govresearchgate.net

This information provides a more realistic picture of the molecule's behavior in a biological or chemical system compared to static, gas-phase quantum calculations. springernature.com

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein or enzyme). nih.govmdpi.comazolifesciences.com It is a cornerstone of structure-based drug design. nih.govchemrxiv.org

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand and the target macromolecule.

Sampling: An algorithm explores many possible binding poses of the ligand within the active site of the receptor. nih.gov

Scoring: A scoring function estimates the binding affinity for each pose, typically reported in kcal/mol. Lower scores (more negative) indicate stronger, more favorable binding. chemrxiv.org

Docking studies could be used to screen this compound against a panel of enzymes or receptors to identify potential biological targets. The results would highlight the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-receptor complex, guiding further experimental investigation.

Predictive Computational Chemistry for Chemical Reactivity and Selectivity

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. Through the application of quantum mechanical principles, researchers can model complex chemical systems and predict their behavior with remarkable accuracy. For a molecule such as this compound, computational methods are invaluable for forecasting its chemical reactivity and selectivity, guiding synthetic efforts, and understanding its electronic characteristics. These predictive capabilities are particularly useful in the fields of medicinal chemistry and materials science, where a molecule's electronic profile dictates its function.

Hammett Plot Analysis and Substituent Effects

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It is an example of a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives. wikipedia.orgviu.ca The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the constant for the unsubstituted reference compound. wikipedia.org The substituent constant, σ, is specific to each substituent and quantifies its electronic effect (both inductive and resonance). The reaction constant, ρ, is specific to a given reaction and measures its sensitivity to these substituent effects. nih.gov

For this compound, two key substituents are present: a cyano group (-CN) on the acetophenone (B1666503) ring and a fluorine atom (-F) on the phenyl ring. Both are electron-withdrawing groups, which significantly modulate the electronic properties of the molecule.

Cyano Group (-CN): The cyano group at the 2'-position is a potent electron-withdrawing group due to the high electronegativity of nitrogen and its ability to exert a strong negative inductive effect (-I) and a negative resonance effect (-R).

Fluorine Atom (-F): The fluorine atom at the 3-(meta)-position of the phenyl ring is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). Due to its meta position, its resonance effect is negligible. viu.caviu.ca

The electronic influence of these substituents can be quantified using their respective Hammett constants, as shown in the table below. Positive σ values indicate electron-withdrawing character.

| Substituent | Position | Inductive Effect (σI) | Resonance Effect (σR) | Overall Hammett Constant (σ) |

|---|---|---|---|---|

| -CN | meta | 0.62 | 0.06 | 0.68 |

| -CN | para | 0.62 | 0.06 | 0.68 |

| -F | meta | 0.52 | -0.18 | 0.34 |

| -F | para | 0.52 | -0.29 | 0.23 |

Data are representative values from established literature.

In the context of this compound, these electron-withdrawing groups are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A Hammett plot for a reaction involving this ketone, such as its reduction or reaction with a Grignard reagent, would be expected to have a positive ρ value, indicating that the reaction is favored by electron-withdrawing groups that stabilize the buildup of negative charge in the transition state. nih.gov Computational studies on related benzophenones have successfully used Hammett analysis to correlate the fragmentation patterns in mass spectrometry with substituent effects, demonstrating the broad applicability of these principles. nih.gov

Prediction of Spectroscopic Properties from Computational Models

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction of spectroscopic data, including NMR, IR, and UV-Visible spectra. researchgate.netresearchgate.net These theoretical calculations allow for the structural elucidation of molecules and the interpretation of experimental spectra. For this compound, DFT calculations can provide a highly detailed picture of its expected spectroscopic signatures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method on a geometry-optimized structure. nih.gov DFT functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311+G(2d,p)), often yield theoretical chemical shifts that correlate well with experimental values. nih.govgithub.io

For this compound, the electron-withdrawing cyano and fluoro substituents are predicted to cause a downfield shift (higher ppm) for nearby protons and carbons in the aromatic rings. The methylene (B1212753) protons adjacent to the carbonyl group are also expected to appear at a characteristic downfield position.

| Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl Carbon (C=O) | 195 - 200 | Typical range for aromatic ketones. |

| Cyano Carbon (C≡N) | 115 - 120 | Characteristic chemical shift for nitriles. |

| Aromatic Carbons | 120 - 140 | Carbons attached to -CN and -F will be shifted accordingly. |

| Aromatic Protons | 7.5 - 8.2 | Protons ortho to the carbonyl and cyano groups are shifted most downfield. |

| Methylene Protons (-CH₂-) | 3.1 - 3.6 | Adjacent to both an aromatic ring and the carbonyl group. |

Predicted values are based on DFT calculations of analogous structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by performing a frequency calculation on the optimized molecular geometry. This computation predicts the vibrational modes of the molecule and their corresponding frequencies and intensities. chemrxiv.org For this compound, distinct peaks corresponding to the carbonyl (C=O), cyano (C≡N), and carbon-fluorine (C-F) stretching vibrations are expected. These calculations are crucial for assigning peaks in an experimental spectrum. researchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Cyano (C≡N) Stretch | 2240 - 2220 | Medium-Strong |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Carbon-Fluorine (C-F) Stretch | 1250 - 1100 | Strong |

Predicted values are based on DFT (e.g., B3LYP/6-311G**) calculations on similar aromatic ketones.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. aps.org It calculates the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For conjugated systems like propiophenone (B1677668) derivatives, transitions such as π → π* and n → π* are typically observed. The presence of the cyano and fluoro groups is expected to influence the HOMO-LUMO energy gap and thus the position of the absorption bands. researchgate.net Computational studies on cyano-containing molecules have shown that TD-DFT can accurately simulate UV-visible spectra. aps.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Fundamental Principles of Structure-Activity and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) is a concept that correlates the chemical structure of a molecule with its biological activity. nih.govresearchgate.net It is based on the principle that the activity of a substance is a function of its molecular form and that similar molecules tend to exhibit similar activities. dntb.gov.ua SAR studies involve making systematic modifications to a lead compound and observing the resulting changes in its efficacy, potency, or affinity for a biological target. nih.gov This qualitative approach helps identify key chemical features, known as pharmacophores, that are essential for the desired biological effect. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models advance this principle by establishing a mathematical correlation between a molecule's chemical structure and its biological activity. nih.govdntb.gov.ua QSAR analysis transforms the qualitative observations of SAR into a quantitative model. nih.gov These models take the form of an equation:

Activity = f (physicochemical properties and/or structural properties) + error dntb.gov.ua

In this equation, the "predictor" variables consist of numerical descriptors representing the physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters. dntb.gov.ua The "response" variable is a quantitative measure of biological activity, such as IC50 or ED50 values. researchgate.net By applying statistical methods like regression analysis, QSAR models can predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process and prioritizing the synthesis of the most promising candidates. dntb.gov.uanih.gov

Elucidating the Influence of Cyano Group Position and Substitution on Activity Profiles

The cyano group (-C≡N) is a versatile functional group in medicinal chemistry, capable of significantly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. wikipedia.org It is metabolically stable and can enhance a compound's solubility and potency. wikipedia.org The nitrogen atom in the cyano group can act as a hydrogen bond acceptor, allowing it to form key interactions with biological targets like proteins. wikipedia.org Furthermore, its strong electron-withdrawing properties can modulate the electronic character of the molecule. wikipedia.org

The position of the cyano group on a molecular scaffold is critical and can dramatically alter biological activity. A change in position can affect how the molecule fits into a receptor's binding site and the specific interactions it can form. derpharmachemica.com For instance, studies on different classes of compounds have demonstrated that a cyano group may be favored in one position but detrimental to activity in another. derpharmachemica.com Research on cyanopregnenolones, for example, showed that the position of the cyano group significantly impacted the compound's drug-metabolizing inducing activity. The 16α-cyano derivative was found to be the most potent, while the 6-cyano derivative was essentially inactive, highlighting the critical role of substituent placement. nih.gov This difference was attributed to how well the steroid fit its receptor, with the 16α position providing an optimal orientation for interaction. nih.gov

Table 1: Illustrative Example of Cyano Group Positional Effects on the Biological Activity of Pregnenolone Derivatives (Data based on the drug metabolic inducing activity of cyanopregnenolones) nih.gov

| Compound | Cyano Group Position | Relative Activity |

| Pregnenolone-16α-carbonitrile | 16α | Most Active |

| Pregnenolone-2α-carbonitrile | 2α | Less Active |

| Pregnenolone-17α-carbonitrile | 17α | Less Active |

| 6-Cyanopregnenolone | 6 | Inactive |

| Pregnenolone-16α-acetonitrile | 16α (cyanomethyl) | Inactive |

This table serves as an example to illustrate the principle that the position of a cyano group can dramatically alter biological activity.

Role of Fluorine Substitution in Modulating Molecular Recognition and Activity

The substitution of hydrogen with fluorine is a widely used strategy in drug design to enhance a molecule's pharmacological properties. researchgate.netnih.gov Fluorine possesses a unique combination of characteristics: it is the most electronegative element, yet its small van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom with minimal steric hindrance. researchgate.netnih.gov

The introduction of fluorine can lead to several beneficial effects:

Enhanced Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, potentially leading to stronger interactions, such as hydrogen bonds, with a biological target. researchgate.netnih.gov

Increased Metabolic Stability: C-F bonds are stronger than C-H bonds. Strategically placing a fluorine atom at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this process, thereby increasing the drug's half-life and bioavailability. nih.gov

Improved Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve absorption. researchgate.netresearchgate.net This can lead to better potency and distribution within the body. nih.gov

Conformational Control: The electronegativity of fluorine can influence the conformation of a molecule through electrostatic interactions, locking it into a more bioactive shape for receptor binding.

However, the effect of fluorine substitution is not always positive and can be context-dependent. In some cases, the introduction of fluorine can have a detrimental effect on binding affinity, possibly by disrupting favorable interactions or introducing unfavorable ones. researchgate.net In 2'-Cyano-3-(3-fluorophenyl)propiophenone, the fluorine atom on the 3-position of the terminal phenyl ring likely modulates the electronic properties of the ring and influences hydrophobic interactions with its biological target. researchgate.net

Table 2: Key Physicochemical and Pharmacological Effects of Fluorine Substitution in Drug Design

| Property | Description | Impact on Molecular Profile |

| Electronegativity | Highest of all elements; creates a strong C-F dipole. | Alters pKa of adjacent groups, enhances binding interactions. researchgate.netnih.gov |

| Size | Small van der Waals radius, similar to hydrogen. | Acts as a bioisostere of hydrogen with minimal steric bulk. researchgate.netnih.gov |

| Metabolic Stability | High C-F bond strength. | Blocks metabolic oxidation, increasing drug half-life. nih.gov |

| Lipophilicity | Generally increases molecular lipophilicity. | Can improve membrane permeability and absorption. researchgate.net |

| Hydrogen Bonding | Can act as a hydrogen bond acceptor. | Can form or strengthen interactions with biological targets. researchgate.net |

Propiophenone (B1677668) Scaffold Modifications and Their Correlative Impact on Chemical and Biological Activities

The propiophenone scaffold is structurally related to chalcones (1,3-diaryl-2-propen-1-ones), which feature an α,β-unsaturated carbonyl system linking two aromatic rings. nih.govderpharmachemica.com SAR studies on chalcone (B49325) derivatives provide valuable insights into how substitutions on the aromatic rings can influence biological activity. Research has shown that the type and position of substituents are crucial. nih.gov For example, in studies of antimicrobial chalcones, the presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or a nitro group, particularly at the para-position of an aromatic ring, was found to increase activity. researchgate.net Conversely, electron-donating groups tended to lower the antimicrobial activity. researchgate.net In a different study focused on antiulcer activity, compounds with electron-releasing groups showed excellent results. derpharmachemica.com

Table 3: Correlative Impact of Aromatic Ring Substitutions on the Activity of Chalcone Scaffolds (Analogous to Propiophenone)

| Substituent Type | General Effect on Activity (Example) | Rationale |

| Electron-Withdrawing Groups (e.g., -F, -Cl, -NO₂) | Often increases antimicrobial activity. researchgate.net | Alters the electronic properties of the scaffold, potentially enhancing interactions with target enzymes or receptors. |

| Electron-Donating Groups (e.g., -OH, -OCH₃) | May decrease antimicrobial activity but can enhance other activities like antiulcer effects. researchgate.netderpharmachemica.com | Modifies the electron density across the molecule, which can favor different types of biological interactions. |

| Positional Isomers (e.g., ortho vs. meta vs. para) | Activity is highly dependent on position; ortho- and para-positions are often critical. researchgate.netnih.gov | The position of the substituent dictates its steric and electronic influence on the scaffold's interaction with a specific binding pocket. |

Chemical Biology Research Applications of 2 Cyano 3 3 Fluorophenyl Propiophenone in Vitro Studies

Applications as Chemical Probes in Enzyme-Catalyzed Reactions and Biochemical Pathways

There is no available scientific literature describing the use of 2'-Cyano-3-(3-fluorophenyl)propiophenone as a chemical probe in the study of enzyme-catalyzed reactions or for the elucidation of biochemical pathways.

In Vitro Investigations of Molecular Interactions with Biological Targets

No published research was found detailing the in vitro investigation of molecular interactions between this compound and any biological targets.

There are no available receptor binding studies or data on ligand-target interactions for this compound.

No studies have been published that assess the inhibitory or activation potential of this compound against xanthine oxidase (XOR), histone deacetylases (HDACs), or the HIV-1 fusion process.

Phenotypic Screening in Cellular Models (In Vitro)

There is no documented evidence of this compound being utilized in phenotypic screening campaigns within in vitro cellular models.

2 Cyano 3 3 Fluorophenyl Propiophenone As a Key Synthetic Intermediate

Utilization in the Preparation of Advanced Organic Molecules and Building Blocks

The synthesis of advanced organic molecules, which often feature complex architectures and specific functionalities, is a cornerstone of modern drug discovery and materials science. Key building blocks are instrumental in the construction of these intricate structures. While there is a wealth of information on the synthesis of various heterocyclic compounds, such as pyridones, quinolines, and pyrimidines, there is no specific mention of 2'-Cyano-3-(3-fluorophenyl)propiophenone being employed as a precursor for these or other advanced molecular frameworks.

The general synthesis of related structures often involves multicomponent reactions or cyclization of functionalized precursors. For instance, the synthesis of 3-cyano-2-pyridones can be achieved through a metal-free cascade reaction involving C-C and C-N bond formation. mdpi.com Similarly, quinoline derivatives can be prepared via three-component coupling reactions. scielo.brdaneshyari.com However, the specific role of this compound in such synthetic pathways has not been reported.

The following table provides a general overview of synthetic methods for related heterocyclic systems, illustrating the types of transformations that could potentially be adapted for this compound.

| Heterocyclic System | General Synthetic Approach | Potential Precursors |

| Pyridones | Multicomponent condensation reactions | Chalcones, cyanoacetamides, dicarbonyl compounds mdpi.comurfu.rumdpi.comekb.eg |

| Quinolines | Three-component coupling reactions; Cyclization of functionalized anilines | Aldehydes, amines, alkynes; Substituted anilines scielo.brdaneshyari.comnih.govnih.gov |

| Pyrimidines | Condensation of amidines with β-dicarbonyl compounds; Multicomponent reactions | Amidines, β-dicarbonyl compounds, aldehydes, active methylene (B1212753) compounds mdpi.comnih.govcore.ac.uk |

This table presents generalized synthetic strategies for the indicated heterocyclic systems and does not represent specific reactions involving this compound.

Integration into Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. nih.govlongdom.org The core principle of DOS lies in the use of common starting materials or scaffolds that can be elaborated into a wide array of distinct molecular architectures.

While the concept of DOS is well-established and various building blocks have been successfully integrated into DOS libraries, there is no evidence to suggest that this compound has been utilized as such a scaffold. The literature describes the use of other building blocks, such as amino acetophenones, for the DOS of natural product analogs. researchgate.netnih.gov

The potential of this compound as a DOS building block would depend on its ability to undergo a variety of chemical transformations to generate a diverse set of molecular skeletons. Its functional groups—a cyano group, a ketone, and a fluorinated phenyl ring—offer multiple points for chemical modification, suggesting it could be a viable candidate for future DOS campaigns.

Applications in the Synthesis of Specialty Chemicals for Research Purposes

Specialty chemicals are compounds synthesized for specific research applications, often as tools to probe biological processes or as standards for analytical methods. The synthesis of such chemicals requires versatile and reliable synthetic routes.

The cyano and propiophenone (B1677668) moieties are present in various biologically active molecules and research chemicals. For instance, cyano-substituted heterocycles have shown a broad range of pharmacological activities. mdpi.comekb.eg Similarly, acrylamide scaffolds derived from related propiophenones have been investigated as enzyme inhibitors. nih.govnih.gov

Despite the presence of these promising functional groups in this compound, no specific instances of its use in the synthesis of specialty chemicals for research have been documented. The development of synthetic methodologies starting from this compound could potentially lead to novel research tools with unique properties conferred by the combination of its structural features.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of 2'-Cyano-3-(3-fluorophenyl)propiophenone. Both ¹H and ¹³C NMR spectra would provide a detailed map of the chemical environment of each nucleus within the molecule.

In the ¹H NMR spectrum, the protons of the two aromatic rings would exhibit distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom on the phenyl ring is expected to cause characteristic splitting patterns for the adjacent protons due to H-F coupling. The methylene (B1212753) protons of the propiophenone (B1677668) backbone would likely appear as two distinct signals, possibly as complex multiplets, due to their diastereotopicity and coupling to each other as well as to the adjacent methine proton. The methine proton, being adjacent to both a phenyl ring and a carbonyl group, would also resonate at a characteristic downfield shift.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon would be readily identifiable by its characteristic downfield shift (around δ 190-200 ppm), while the nitrile carbon would appear in the δ 115-125 ppm region. The fluorinated carbon on the phenyl ring would exhibit a large one-bond C-F coupling constant, providing a clear marker for its identification. The remaining aromatic and aliphatic carbons would have distinct chemical shifts based on their electronic environments.

Conformational analysis can be further explored using advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space correlations between protons, providing insights into the preferred spatial arrangement of the different parts of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic-H (cyano-phenyl) | 7.5 - 7.9 | m | - |

| Aromatic-H (fluoro-phenyl) | 7.0 - 7.4 | m | J(H,H), J(H,F) |

| -CH₂- (methylene) | 3.2 - 3.6 | m | J(H,H) |

| -CH- (methine) | 4.0 - 4.5 | t or dd | J(H,H) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | 195 - 205 |

| C≡N (nitrile) | 117 - 125 |

| Aromatic C-F | 160 - 165 (d, ¹J(C,F) ≈ 250 Hz) |

| Aromatic C-CN | 110 - 115 |

| Aromatic C-H | 125 - 135 |

| Aromatic C (quaternary) | 135 - 145 |

| -CH₂- (methylene) | 40 - 50 |

| -CH- (methine) | 30 - 40 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (C₁₆H₁₂FNO), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, confirming its elemental composition.

The calculated monoisotopic mass of this compound is 253.0899 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 253.

The fragmentation pattern would likely involve characteristic cleavages of the propiophenone backbone. A prominent fragmentation pathway would be the alpha-cleavage adjacent to the carbonyl group, leading to the formation of the benzoyl cation (m/z 105) and the 2-cyano-1-(3-fluorophenyl)ethyl radical, or the cyanophenyl-containing acylium ion. Another likely fragmentation would be the loss of the fluorophenyl group or the cyanophenyl group.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 253 | [M]⁺• (Molecular Ion) | [C₁₆H₁₂FNO]⁺• |

| 129 | [C₈H₄N]⁺ | |

| 123 | [C₇H₄FO]⁺ | |

| 105 | [C₇H₅O]⁺ | |

| 95 | [C₆H₄F]⁺ | |

| 77 | [C₆H₅]⁺ |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles.

This technique would also reveal the crystal packing arrangement and any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice. The resulting crystallographic data would include the crystal system, space group, and unit cell dimensions. While no published crystal structure for this specific compound is currently available, a hypothetical dataset is presented below to illustrate the type of information that would be obtained.

Table 4: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z | 4 |

Note: This is a hypothetical dataset for illustrative purposes only.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its separation from any impurities or byproducts from a synthesis.

A reversed-phase HPLC method would likely be the most suitable approach. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte and any impurities between the nonpolar stationary phase and the polar mobile phase.

The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. Method validation would be necessary to ensure accuracy, precision, and linearity.

Table 5: Exemplar HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8 - 12 minutes |

Note: These are typical starting conditions and would require optimization for this specific compound.

Q & A

Q. Table 1: Comparative Synthetic Approaches for Analogous Propiophenones

Basic: How should researchers characterize this compound spectroscopically?

Answer:

Key techniques include:

- NMR : and NMR to confirm fluorophenyl and cyano group positions (e.g., shifts at δ 7.3–7.8 ppm for aromatic protons, δ -110 ppm for fluorine) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] (exact mass: ~239.08 Da) .

- IR Spectroscopy : Stretching frequencies for C≡N (~2240 cm) and carbonyl (~1680 cm) .

- X-ray Crystallography : For unambiguous structural confirmation, as applied to trifluoromethyl-propiophenone derivatives .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : Keep in airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis of the cyano group .

- PPE : Gloves (nitrile), lab coat, and goggles; use fume hoods due to potential volatility .

- Waste Disposal : Segregate halogenated waste for incineration, following EPA guidelines .

Advanced: How can reaction yields be optimized for cyano-group introduction in fluorinated propiophenones?

Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution .

- Catalysis : CuCN/KCN systems improve regioselectivity for cyanation .

- Temperature Control : Maintain 0–5°C during nitrile addition to minimize side reactions .

Note : Contradictions in yield reports (e.g., 40–75%) highlight the need for substrate-specific optimization .

Advanced: How can computational modeling predict the reactivity of fluorinated propiophenones?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to infer metabolic stability .

- Software Tools : Gaussian or ORCA for energy minimization; PubChem 3D viewer for structural alignment .

Q. Table 2: Key Computational Parameters for this compound

| Parameter | Value (DFT/B3LYP/6-31G*) | Relevance |

|---|---|---|

| HOMO Energy | -6.8 eV | Electrophilic reactivity |

| Dipole Moment | 4.2 Debye | Solubility in polar solvents |

| Mulliken Charges (F) | -0.32 | Site-specific reactivity |

Advanced: How to resolve contradictions in reported biological activities of fluorinated propiophenones?

Answer:

- Meta-Analysis : Compare studies using structurally similar compounds (e.g., 3-(3-chlorophenyl)-trifluoro-propanone’s enzyme inhibition vs. phloretin’s antioxidant effects) .

- Dose-Response Curves : Validate activity thresholds across cell lines (e.g., IC variability due to assay conditions) .

- Structural-Activity Relationships (SAR) : Correlate substituents (e.g., cyano vs. trifluoromethyl) with bioactivity trends .

Advanced: What electrochemical applications are feasible for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.